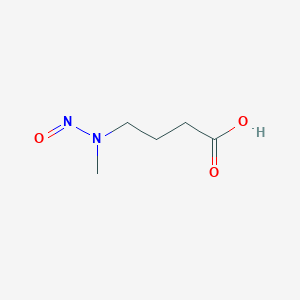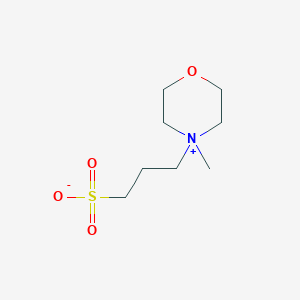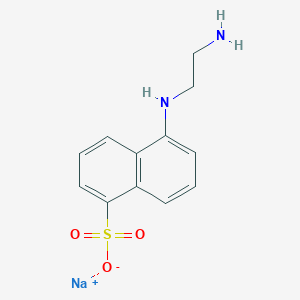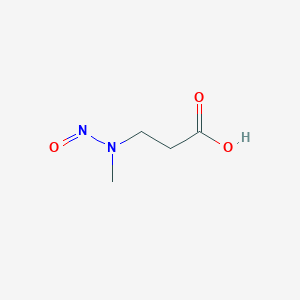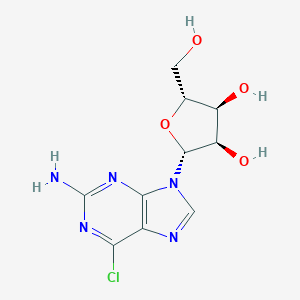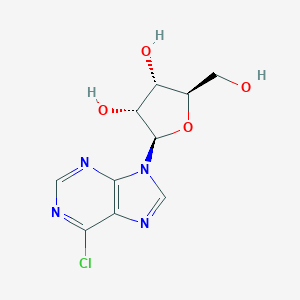![molecular formula C12H16N2 B014033 2-[1-(Dimethylamino)ethyl]indole CAS No. 96286-10-1](/img/structure/B14033.png)
2-[1-(Dimethylamino)ethyl]indole
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le chlorhydrate de gabaculine peut être synthétisé par différentes voies chimiques. Les conditions de réaction impliquent généralement l'utilisation d'acides ou de bases forts pour faciliter les processus de cyclisation et d'amination .
Méthodes de Production Industrielle : La production industrielle du chlorhydrate de gabaculine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la cristallisation et la purification pour obtenir le produit final sous sa forme de sel de chlorhydrate .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de gabaculine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de gabaculine en ses formes réduites, modifiant potentiellement son activité biologique.
Substitution : Le groupe amino dans le chlorhydrate de gabaculine peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués .
4. Applications de la Recherche Scientifique
Le chlorhydrate de gabaculine a de nombreuses applications en recherche scientifique :
5. Mécanisme d'Action
Le chlorhydrate de gabaculine exerce ses effets en imitant la structure du GABA et en se liant à la transaminase du GABA. Cette liaison conduit à l'inhibition irréversible de l'enzyme par une série d'étapes, notamment la transaldimination et un décalage 1,3-prototrope vers l'imine de pyridoxamine . L'énergie de stabilisation aromatique du cycle aromatique résultant rend l'inhibition irréversible, empêchant toute activité enzymatique supplémentaire .
Applications De Recherche Scientifique
Gabaculine hydrochloride has numerous applications in scientific research:
Mécanisme D'action
Gabaculine hydrochloride exerts its effects by mimicking the structure of GABA and binding to GABA transaminase. This binding leads to the irreversible inhibition of the enzyme through a series of steps, including transaldimination and a 1,3-prototrophic shift to the pyridoxamine imine . The aromatic stabilization energy of the resulting aromatic ring makes the inhibition irreversible, preventing further enzyme activity .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de gabaculine est unique en raison de son inhibition puissante et irréversible de la transaminase du GABA. Des composés similaires comprennent :
Vigabatrine : Un autre inhibiteur de la transaminase du GABA, mais avec un mécanisme et des applications cliniques différents.
Dérivés de l'aminocyclohexane : Ces composés présentent des similitudes structurelles avec le chlorhydrate de gabaculine mais peuvent avoir des activités biologiques différentes.
Le chlorhydrate de gabaculine se distingue par ses effets inhibiteurs forts et son utilisation comme outil de recherche dans l'étude des processus liés au GABA .
Propriétés
IUPAC Name |
1-(1H-indol-2-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(14(2)3)12-8-10-6-4-5-7-11(10)13-12/h4-9,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERBSNOJYDPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400064 | |
| Record name | 2-[1-(DIMETHYLAMINO)ETHYL]INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96286-10-1 | |
| Record name | 2-[1-(DIMETHYLAMINO)ETHYL]INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


